molecular formula C11H17N3O2 B15278038 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine

Cat. No.: B15278038
M. Wt: 223.27 g/mol
InChI Key: QJFJAFSGKVGUSU-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine is a complex organic compound characterized by a spirocyclic structure. The compound features a pyrazole ring fused with a dioxaspirodecane moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the dioxaspirodecane ring through a series of reactions including ethylene ketal formation, hydrazone formation, and iodination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of palladium-catalyzed reactions and other advanced organic synthesis techniques are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for selective binding and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine stands out due to its spirocyclic structure combined with a pyrazole ring, offering unique chemical and biological properties not found in its analogs.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)pyrazol-4-amine

InChI

InChI=1S/C11H17N3O2/c12-9-7-13-14(8-9)10-1-3-11(4-2-10)15-5-6-16-11/h7-8,10H,1-6,12H2

InChI Key

QJFJAFSGKVGUSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N3C=C(C=N3)N)OCCO2

Origin of Product

United States

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